2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE
Overview
Description
2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE is a complex organic compound that features a benzoxazole and benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and benzotriazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, N,N’-dicyclohexylcarbodiimide (DCC), and various solvents such as dry carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole and benzotriazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, DCC, and various solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid: Similar in structure but differs in functional groups and applications.
5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Shares some structural features but is used in different applications.
Properties
IUPAC Name |
2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-14-11-17-20(18(12-14)26-23-15-7-3-4-8-16(15)24-26)28-21(22-17)29-13-19(27)25-9-5-2-6-10-25/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEJFPRALVWKPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC(=O)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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